molecular formula C19H22N2O B1402403 3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one CAS No. 1361111-63-8

3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one

Cat. No.: B1402403
CAS No.: 1361111-63-8
M. Wt: 294.4 g/mol
InChI Key: YBDHCJHLHZMKIR-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one is a synthetic organic compound designed for advanced research applications, particularly in the field of central nervous system (CNS) drug discovery. This compound features a piperazin-2-one core, a privileged scaffold in medicinal chemistry, which is substituted at the 3-position with a [1,1'-biphenyl]-2-ylmethyl group and at the 1-position with an ethyl moiety. Compounds incorporating the biphenylmethyl-sulfinylalkyl piperazine and related structures have recently been investigated as novel "atypical" dopamine transporter (DAT) inhibitors . These inhibitors are of significant research interest for their potential in treating psychostimulant use disorders (PSUD), as they may inhibit dopamine reuptake without displaying psychostimulant-like behaviors themselves . The biphenyl moiety in its structure is a key pharmacophore that has been associated with promoting wakefulness and is being explored to optimize the binding affinity and reduce potential cardiotoxicity (specifically hERG activity) in this class of molecules . Researchers can utilize this building block in structure-activity relationship (SAR) studies, multiparameter optimization for CNS penetrability, and the synthesis of potential therapeutics targeting neurotransmitter transporters. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-21-13-12-20-18(19(21)22)14-16-10-6-7-11-17(16)15-8-4-3-5-9-15/h3-11,18,20H,2,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDHCJHLHZMKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1=O)CC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution of Ethylpiperazine

Method Overview:

The predominant approach involves reacting 1-ethylpiperazine with a suitable electrophilic biphenyl derivative, specifically 2-bromobenzyl bromide , under basic conditions to facilitate nucleophilic substitution (SN2 mechanism). This method is well-documented in chemical supplier data and research articles, notably by Vulcanchem, which details the process as follows:

  • Reagents:

    • 1-Ethylpiperazine
    • 2-Bromobenzyl bromide
    • Potassium carbonate (K₂CO₃) as base
    • Anhydrous solvent such as dichloromethane (DCM) or acetonitrile
  • Reaction Conditions:

    • The reaction is typically conducted at room temperature or slightly elevated temperatures (~25–50°C).
    • An inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.
    • The molar ratio generally favors a slight excess of the electrophile to drive the substitution to completion.
  • Procedure:

    • Dissolve 1-ethylpiperazine in the solvent.
    • Add potassium carbonate to act as a base.
    • Introduce 2-bromobenzyl bromide slowly with stirring.
    • Maintain stirring for 12–24 hours, monitoring progress via thin-layer chromatography (TLC).

Reaction Monitoring:

  • TLC with UV detection to track the disappearance of starting materials.
  • Post-reaction, the mixture is filtered to remove inorganic salts, and the product is purified via column chromatography or recrystallization.

Cyclization to Form the Piperazinone Core

Following the initial substitution, the intermediate undergoes cyclization to form the piperazin-2-one ring:

  • Conditions:

    • Heating with a dehydrating agent or under reflux in solvents like ethanol or acetic acid.
    • Alternatively, oxidation or dehydrogenation steps may be employed, depending on the starting intermediate's oxidation state.
  • Outcome:

    • Formation of the piperazin-2-one ring fused with the biphenyl substituent, yielding the target compound.

Data Table Summarizing Preparation Methods

Step Reagents Solvent Conditions Monitoring Notes
Nucleophilic substitution 1-ethylpiperazine + 2-bromobenzyl bromide DCM or acetonitrile Room temp to 50°C, 12–24 hrs TLC, NMR Excess electrophile improves yield
Cyclization Acidic or dehydrating agent Ethanol or acetic acid Reflux, 4–8 hrs TLC, IR Promotes ring closure
Purification Recrystallization or chromatography - - Melting point, NMR Ensures purity

Analytical Techniques for Confirmation

  • NMR Spectroscopy: Confirm the chemical shifts corresponding to the biphenyl and piperazinone moieties.
  • IR Spectroscopy: Presence of characteristic carbonyl stretch (~1650–1700 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak consistent with C₁₉H₂₂N₂O.

Chemical Reactions Analysis

Types of Reactions: 3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazinone Derivatives

(a) 3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one hydrochloride (CAS 1361111-84-3)
  • Biphenyl Substitution: The biphenyl-3-ylmethyl group includes a 4'-methoxy substituent, introducing electron-donating effects that could enhance solubility or receptor affinity compared to the unsubstituted biphenyl-2-ylmethyl group in the target compound .
  • Molecular Weight : 346.800 g/mol (vs. ~340–350 g/mol estimated for the target compound).
(b) 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride (CAS 183500-94-9)
  • Key Differences :
    • Aryl Group: A single 3-chlorophenyl group replaces the biphenyl-2-ylmethyl substituent, significantly reducing molecular complexity and hydrophobicity.
    • Pharmacological Implications: The absence of the biphenyl moiety may limit interactions with extended binding sites, as seen in coumarin-based anticoagulants .

Biphenyl-Containing Bioactive Compounds

(a) Brodifacoum (CAS 56073-10-0)
  • Structure : A coumarin derivative with a tetralin-linked biphenyl group.
  • Relevance: The biphenyl moiety in brodifacoum contributes to high lipophilicity and potent vitamin K epoxide reductase inhibition. While structurally distinct from piperazinones, this highlights the biphenyl group’s role in enhancing bioactivity and persistence in biological systems .
(b) Organotellurium/Organomercury Biphenyl Derivatives (Compounds A–E)
  • Structural Features : Compounds B–E feature tellurium or mercury atoms bonded to biphenyl-amine backbones.
  • Theoretical Insights : Density functional theory (DFT) studies on these compounds demonstrate that electron-withdrawing substituents (e.g., halogens) stabilize the biphenyl framework, a principle applicable to optimizing the target compound’s electronic properties .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one Piperazin-2-one 1-Ethyl, 3-(biphenyl-2-ylmethyl) ~340–350 (estimated) High lipophilicity, potential CNS activity
3-(4'-Methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one HCl Piperazin-2-one 1-Methyl, 3-(4'-methoxy-biphenyl-3-ylmethyl) 346.800 Enhanced solubility due to methoxy group
1-(3-Chlorophenyl)piperazin-2-one HCl Piperazin-2-one 1-H, 3-(3-chlorophenyl) 257.130 Simpler structure, lower molecular weight
Brodifacoum Coumarin Biphenyl-tetralin, bromine 523.410 Anticoagulant, high persistence

Research Findings and Implications

The biphenyl-2-ylmethyl group’s orientation may influence π-π stacking interactions in biological systems, a feature critical in anticoagulants like brodifacoum .

Synthetic Considerations :

  • Arylating agents (e.g., 4-iodo-1,1'-biphenyl) used in biphenyl-containing compounds () suggest feasible routes for introducing the biphenyl group via cross-coupling reactions .

Theoretical Modeling: DFT studies on organotellurium biphenyl derivatives () could guide computational optimization of the target compound’s conformation and electronic properties .

The biphenyl group may extend its half-life or binding affinity compared to simpler aryl analogs .

Biological Activity

Overview

3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one (CAS No. 1361111-63-8) is a compound belonging to the piperazine family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antiproliferative effects against various cancer cell lines and neuroprotective properties.

Chemical Structure and Properties

The structure of this compound features a biphenyl moiety attached to an ethylpiperazine ring. This unique configuration contributes to its distinctive chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with specific molecular targets, including receptors and enzymes. The exact mechanisms can vary depending on the biological context and the target involved.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell growth in vitro, suggesting potential applications in cancer therapy .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been explored for its neuroprotective effects. It has been reported to protect motor neurons from cell death in models of neurodegenerative diseases. The compound's ability to modulate kinase activities related to neuroprotection is of particular interest .

In Vitro Studies

A series of in vitro assays have demonstrated the efficacy of this compound in inhibiting cell proliferation and promoting survival in neuronal cultures. For example, one study highlighted that certain analogs of this compound showed enhanced potency compared to standard treatments, indicating a promising avenue for further research .

In Vivo Studies

In vivo studies have also been conducted to assess the safety and efficacy of this compound. One notable study reported that it was well-tolerated in animal models over extended dosing regimens and effectively modulated central nervous system (CNS) phenotypes . However, challenges remain regarding its metabolic stability and dosing strategies, which require optimization for clinical application.

Comparative Analysis with Similar Compounds

This compound can be compared with other piperazine derivatives based on their biological activities:

Compound NameBiological ActivityKey Findings
1-BenzylpiperazineStimulant effectsKnown for psychostimulant properties
1-(3-Chlorophenyl)piperazineAntidepressant and anxiolyticStudied for potential mood-enhancing effects
1-(2-Pyridyl)piperazineAntipsychoticInvestigated for schizophrenia treatment
This compound Antiproliferative & neuroprotectiveExhibits unique dual activity profile

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one
Reactant of Route 2
Reactant of Route 2
3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one

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